molecular formula C25H29NO5 B11491735 2-[(3,4-Diethoxyphenyl)acetyl]-3-[(3-methoxyphenyl)amino]cyclohex-2-en-1-one

2-[(3,4-Diethoxyphenyl)acetyl]-3-[(3-methoxyphenyl)amino]cyclohex-2-en-1-one

Cat. No.: B11491735
M. Wt: 423.5 g/mol
InChI Key: TWJIVECJOXTLQF-WSSSEQJOSA-N
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Description

2-[(3,4-Diethoxyphenyl)acetyl]-3-[(3-methoxyphenyl)amino]cyclohex-2-en-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexenone core substituted with diethoxyphenyl and methoxyphenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Diethoxyphenyl)acetyl]-3-[(3-methoxyphenyl)amino]cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Cyclohexenone Core: This can be achieved through the aldol condensation of cyclohexanone with an appropriate aldehyde, followed by dehydration to form the cyclohexenone structure.

    Acylation: The cyclohexenone is then acylated with 3,4-diethoxyphenylacetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production times. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and diethoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the cyclohexenone core, converting it to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of aromatic and cyclohexenone moieties suggests possible interactions with biological macromolecules.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure could be modified to enhance its bioactivity, targeting specific pathways in disease treatment.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 2-[(3,4-Diethoxyphenyl)acetyl]-3-[(3-methoxyphenyl)amino]cyclohex-2-en-1-one exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The aromatic and cyclohexenone groups could interact with hydrophobic pockets or form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dimethoxyphenyl)acetyl]-3-[(3-methoxyphenyl)amino]cyclohex-2-en-1-one
  • 2-[(3,4-Diethoxyphenyl)acetyl]-3-[(4-methoxyphenyl)amino]cyclohex-2-en-1-one

Uniqueness

Compared to similar compounds, 2-[(3,4-Diethoxyphenyl)acetyl]-3-[(3-methoxyphenyl)amino]cyclohex-2-en-1-one is unique due to the specific positioning and type of substituents on the aromatic rings. These differences can significantly affect the compound’s reactivity, solubility, and interaction with biological targets, making it a distinct entity in chemical research.

Properties

Molecular Formula

C25H29NO5

Molecular Weight

423.5 g/mol

IUPAC Name

(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-3-(3-methoxyphenyl)iminocyclohexan-1-one

InChI

InChI=1S/C25H29NO5/c1-4-30-23-13-12-17(15-24(23)31-5-2)14-22(28)25-20(10-7-11-21(25)27)26-18-8-6-9-19(16-18)29-3/h6,8-9,12-13,15-16,28H,4-5,7,10-11,14H2,1-3H3/b25-22-,26-20?

InChI Key

TWJIVECJOXTLQF-WSSSEQJOSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C/C(=C/2\C(=NC3=CC(=CC=C3)OC)CCCC2=O)/O)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=C2C(=NC3=CC(=CC=C3)OC)CCCC2=O)O)OCC

Origin of Product

United States

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